molecular formula C5H7ClN2O2 B12359112 5-Chloro-6-methyl-1,3-diazinane-2,4-dione

5-Chloro-6-methyl-1,3-diazinane-2,4-dione

Cat. No.: B12359112
M. Wt: 162.57 g/mol
InChI Key: PYOQWTFXYQTYRV-UHFFFAOYSA-N
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Description

5-Chloro-6-methyl-1,3-diazinane-2,4-dione is a nitrogen-containing heterocyclic compound It belongs to the class of diazinanes, which are six-membered rings containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methyl-1,3-diazinane-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-6-methyluracil with suitable reagents to form the desired diazinane ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like purification through recrystallization and quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-Chloro-6-methyl-1,3-diazinane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-6-methyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dihydroxy-5-methyl-1,3-diazinane-2,4-dione: A similar compound with hydroxyl groups instead of chlorine.

    5-(Hydroxymethyl)-1,3-diazinane-2,4-dione: Another related compound with a hydroxymethyl group.

Uniqueness

5-Chloro-6-methyl-1,3-diazinane-2,4-dione is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C5H7ClN2O2

Molecular Weight

162.57 g/mol

IUPAC Name

5-chloro-6-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C5H7ClN2O2/c1-2-3(6)4(9)8-5(10)7-2/h2-3H,1H3,(H2,7,8,9,10)

InChI Key

PYOQWTFXYQTYRV-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)NC(=O)N1)Cl

Origin of Product

United States

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